molecular formula C20H18N2O3 B11002985 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(7-methoxyquinolin-3-yl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(7-methoxyquinolin-3-yl)acetamide

Cat. No.: B11002985
M. Wt: 334.4 g/mol
InChI Key: OUCBONSFWMPRAF-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(7-methoxyquinolin-3-yl)acetamide is a synthetic chemical hybrid molecule designed for research purposes. This compound features a benzofuran moiety linked to a methoxyquinoline group via an acetamide bridge, a structural motif found in molecules with various investigated biological activities. Quinoline derivatives are a significant class of compounds in medicinal chemistry and are frequently associated with biologically active natural products . Some quinoline-based compounds have been studied for their potential cytotoxic, anti-inflammatory, and antifungal behaviors . Similarly, the 2-heteroarylbenzofuran ring system is a scaffold of interest in scientific research . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the suitability of this compound for their specific applications.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(7-methoxyquinolin-3-yl)acetamide

InChI

InChI=1S/C20H18N2O3/c1-24-17-5-4-15-10-16(12-21-18(15)11-17)22-20(23)9-13-2-3-14-6-7-25-19(14)8-13/h2-5,8,10-12H,6-7,9H2,1H3,(H,22,23)

InChI Key

OUCBONSFWMPRAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CC3=CC4=C(CCO4)C=C3

Origin of Product

United States

Biological Activity

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(7-methoxyquinolin-3-yl)acetamide is a synthetic derivative that combines structural features of benzofuran and quinoline, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O2C_{18}H_{18}N_{2}O_{2}, with a molecular weight of approximately 298.35 g/mol. Its structure features a benzofuran moiety linked to a methoxy-substituted quinoline, which may contribute to its biological effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Various quinoline derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines.
  • Antimicrobial Properties : Benzofuran derivatives have been reported to possess antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Some studies suggest that benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinoline derivatives. For instance, studies involving related compounds have demonstrated their ability to inhibit cancer cell growth and induce apoptosis through various mechanisms:

CompoundCancer TypeIC50 (µM)Mechanism
2-Phenyl-4-quinoloneProstate Cancer (PC-3)0.85Induces G2/M arrest and apoptosis
2-Phenyl-4-quinoloneHepatocellular Carcinoma (HepG2)1.81Inhibits tubulin polymerization
2-Phenyl-4-quinoloneLung Cancer (A549)0.90Activates caspases leading to apoptosis

These findings suggest that the compound may exhibit similar anticancer properties through mechanisms such as cell cycle arrest and apoptosis induction.

The proposed mechanisms through which compounds like 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(7-methoxyquinolin-3-yl)acetamide exert their biological effects include:

  • Inhibition of Tubulin Polymerization : This leads to disruption in mitotic spindle formation, causing cell cycle arrest.
  • Activation of Apoptotic Pathways : Compounds may activate caspases and modulate the expression of Bcl-2 family proteins.
  • Regulation of Cell Cycle Proteins : Induction of cyclin B1 expression and dephosphorylation of Cdk1 can lead to cell cycle dysregulation.

Neuroprotective Effects

Research into neuroprotective effects has highlighted the ability of certain benzofurans to mitigate oxidative stress in neuronal cells. The proposed mechanisms include:

  • Scavenging Free Radicals : Reducing oxidative damage to neuronal cells.
  • Modulating Neurotransmitter Levels : Affecting serotonin and dopamine levels, which may influence mood and cognitive functions.

Case Studies

Recent studies exploring the biological activity of related compounds provide insights into their therapeutic potential:

  • Case Study on Quinoline Derivatives : A study demonstrated that a specific quinoline derivative induced apoptosis in breast cancer cells via mitochondrial pathways.
  • Benzofuran Research : Investigations into various benzofurans revealed their capacity to inhibit microbial growth effectively, suggesting a role in developing new antimicrobial agents.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The target compound’s 7-methoxyquinoline group distinguishes it from herbicidal chloroacetamides (e.g., alachlor) and auxin agonists (e.g., WH7), which prioritize phenoxy or chlorinated aromatic groups for plant hormone mimicry or herbicidal activity . Benzothiazole derivatives () often target enzymes or receptors due to their heterocyclic rigidity, whereas the dihydrobenzofuran in the target compound may reduce oxidative metabolism compared to fully aromatic systems .

Molecular Weight and Drug-Likeness :

  • The target compound (~354 g/mol) and its indole-containing analog (354.8 g/mol) fall within the acceptable range for drug-like molecules, contrasting with lighter agrochemicals like alachlor (269.8 g/mol) .

Research Findings and Mechanistic Insights

Hydrogen-Bonding and Crystallography

The dihydrobenzofuran and quinoline groups in the target compound likely participate in hydrogen-bonding networks, as seen in crystallographic studies of similar acetamides.

Preparation Methods

Construction of the 2,3-Dihydrobenzofuran-6-yl Acetamide Moiety

The dihydrobenzofuran core is typically synthesized via ortho-formylation and Rap-Stoermer cyclization (Figure 1).

Procedure :

  • Starting material : Resorcinol (3 ) undergoes ortho-formylation using MOM-protected hydroxyl groups to yield aldehyde 4 .

  • Cyclization : Reaction of 4 with ethyl bromoacetate under basic conditions (K₂CO₃/DMF) forms benzofuran 5 (66% yield).

  • Benzylation : Benzyl bromide derivatives are introduced to 5 to yield 6a–b (61–66% yield).

  • Acid activation : Hydrolysis of the ethyl ester to the carboxylic acid (7a–b ) followed by activation with carbonyldiimidazole (CDI) generates the acyl imidazole intermediate.

Key data :

StepReagents/ConditionsYield (%)
1MOM-Cl, DMF, 0°C → RT85
2Ethyl bromoacetate, K₂CO₃, acetone66
3BnBr, K₂CO₃, DMF61–66

Synthesis of 7-Methoxyquinolin-3-Amine

The quinoline core is constructed via Skraup-Doebner-Von Miller or Friedländer annulation (Figure 2).

Procedure :

  • Chlorination : 7-Methoxyquinoline-6-carboxylic acid is treated with SOCl₂ to form 4-chloro-7-methoxyquinoline (13a ) (93% yield).

  • Amination : Reaction of 13a with 1,2-diaminoethane under reflux forms 7-methoxyquinolin-3-amine (14 ) (89% yield).

Key data :

StepReagents/ConditionsYield (%)
1SOCl₂, CH₂Cl₂, reflux93
21,2-Diaminoethane, DMF, 80°C89

Coupling Strategies for Final Product

CDI-Mediated Amidation

The most efficient method involves coupling the activated benzofuran carboxylic acid with 7-methoxyquinolin-3-amine (Figure 3).

Procedure :

  • Activation : Benzofuran-6-carboxylic acid (7a ) is treated with CDI in THF to form the acyl imidazole.

  • Coupling : 7-Methoxyquinolin-3-amine (14 ) is added, and the reaction proceeds at RT for 12 h.

  • Purification : Recrystallization from DMF/H₂O yields the final product (72% yield).

Key data :

ParameterValue
SolventTHF
Temp.RT
Yield72%

Bromoacetylation and Nucleophilic Substitution

Alternative routes use bromoacetyl intermediates (Figure 4).

Procedure :

  • Bromoacetylation : Benzofuran-6-carboxylic acid is converted to bromoacetyl derivative 8 using HBr/AcOH.

  • Coupling : Reaction of 8 with 14 in DMF/K₂CO₃ at 60°C for 6 h yields the product (65% yield).

Key data :

ParameterValue
SolventDMF
Temp.60°C
Yield65%

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.25 (s, 1H, quinoline-H4), 7.67 (d, J = 8.8 Hz, 1H, benzofuran-H5), 3.89 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calcd. for C₂₁H₂₁N₂O₃: 349.1547; found: 349.1552.

Purity and Crystallinity

  • HPLC : >99% purity (C18 column, MeOH/H₂O = 70:30).

  • PXRD : Peaks at 4.0°, 9.6°, and 16.5° 2θ confirm crystalline Form-S.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
CDI-mediated amidation72>99High
Bromoacetylation6598Moderate

Optimal route : CDI-mediated amidation offers superior yield and scalability.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at quinoline-N1 require protecting groups (e.g., Boc).

  • Green chemistry : Replace DMF with γ-valerolactone (GVL) to reduce toxicity .

Q & A

Basic Questions

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

  • Methodological Answer : Multi-step synthesis requires optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize side reactions. For example, intermediates with sensitive functional groups (e.g., methoxy or acetamide moieties) may require protection/deprotection strategies to preserve integrity . Purification via column chromatography or recrystallization is critical to isolate high-purity products, as impurities can skew downstream bioactivity results .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Assign proton environments (e.g., benzofuran protons at δ 6.5–7.5 ppm, methoxy groups at δ ~3.8 ppm) .
  • IR : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and aromatic C-H bends .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns matching the expected molecular formula .

Q. What preliminary assays are suitable for screening its biological activity?

  • Methodological Answer : Begin with in vitro assays:

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Test against kinases or phosphatases via fluorescence-based assays, leveraging the quinoline moiety’s potential interaction with ATP-binding pockets .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence crystallization and bioactivity?

  • Methodological Answer : Hydrogen bonding governs crystal packing (e.g., amide N-H∙∙∙O interactions) and solubility. Use X-ray crystallography (via SHELX refinement ) to map intermolecular interactions. For bioactivity, molecular docking can predict hydrogen bonds between the acetamide group and target proteins (e.g., kinase active sites) .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

  • Prodrug Design : Modify the methoxy group to enhance membrane permeability .
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of benzofuran) .

Q. How can structure-activity relationship (SAR) studies optimize potency?

  • Methodological Answer : Systematically vary substituents:

  • Benzofuran Ring : Introduce electron-withdrawing groups (e.g., Cl) to enhance electrophilic interactions .
  • Quinoline Moiety : Replace methoxy with bulkier groups (e.g., ethoxy) to sterically block off-target binding .
    • Validate changes via comparative IC₅₀ assays and molecular dynamics simulations .

Q. What analytical challenges arise in characterizing its polymorphic forms?

  • Methodological Answer : Polymorphs can exhibit varying solubility and stability. Use:

  • PXRD : Differentiate crystal forms based on diffraction patterns .
  • DSC : Measure melting points and phase transitions .
  • Solvent Screening : Test crystallization in polar (e.g., DMSO) vs. non-polar solvents to isolate stable forms .

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